molecular formula C21H36O3 B189842 (1R,3aR,7aR)-1-((2R,5S,E)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one CAS No. 100858-26-2

(1R,3aR,7aR)-1-((2R,5S,E)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one

Cat. No.: B189842
CAS No.: 100858-26-2
M. Wt: 336.5 g/mol
InChI Key: HSGIZUAUGQQEEU-KEODFZGNSA-N
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Description

(1R,3aR,7aR)-1-((2R,5S,E)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one is a sophisticated chiral intermediate of significant value in synthetic organic chemistry, primarily employed in the multistep synthesis of complex secosteroids. Its primary research application is in the construction of the CD-ring side chain segment of Vitamin D analogs, most notably in the synthesis of Tacalcitol (1,24-dihydroxyvitamin D3), a potent compound used in the treatment of psoriasis [https://pubs.acs.org/doi/10.1021/jo00169a032]. The molecule's intricate stereochemistry, featuring multiple defined chiral centers and a protected hydroxyl group in the form of a methoxymethoxy (MOM) ether, makes it a critical building block for ensuring the correct three-dimensional structure and biological activity of the final target molecule. Researchers utilize this ketone intermediate to study advanced stereoselective transformations, including carbonyl reductions and olefin modifications, which are pivotal for developing efficient synthetic routes to vitamin D derivatives and related steroidal structures. This compound is offered as a high-purity material to support pharmaceutical research and development efforts in medicinal chemistry. It is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1R,3aR,7aR)-1-[(E,2R,5S)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O3/c1-15(9-10-16(2)20(3,4)24-14-23-6)17-11-12-18-19(22)8-7-13-21(17,18)5/h9-10,15-18H,7-8,11-14H2,1-6H3/b10-9+/t15-,16+,17-,18+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGIZUAUGQQEEU-KEODFZGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C)C(C)(C)OCOC)C1CCC2C1(CCCC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)(C)OCOC)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,3aR,7aR)-1-((2R,5S,E)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one is a complex organic molecule with potential biological activities. It belongs to a class of compounds that may exhibit various pharmacological properties. This article reviews the biological activity of this compound based on diverse sources, including studies on its synthesis, biological assays, and potential therapeutic applications.

  • Molecular Formula : C21H36O3
  • Molecular Weight : 336.509 g/mol
  • CAS Number : 100858-26-2

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance:

  • In vitro assays demonstrated that certain derivatives showed effective antibacterial activity against Escherichia coli, while being less effective against Staphylococcus aureus and Salmonella spp .
  • Compounds with similar structures were evaluated for their binding affinities to specific bacterial receptors, revealing strong interactions that could inhibit bacterial growth .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been explored in several studies:

  • In vitro studies on human liver carcinoma cell lines (HepG2) showed significant cytotoxic activity with low IC50 values for some derivatives. For example, compounds with structural similarities exhibited IC50 values ranging from 6.525 μM to 12.4019 μM, indicating potent anticancer properties compared to standard treatments like doxorubicin .
CompoundIC50 (μM)Reference
Compound 36.525
Compound 13a10.97
Doxorubicin2.06

Case Studies

A detailed examination of related compounds reveals insights into the biological activity of this compound:

  • Study on Antimicrobial Properties :
    • A series of synthesized derivatives were tested for their ability to inhibit bacterial growth. The results indicated that modifications in the side chains significantly influenced antimicrobial efficacy .
  • Cytotoxicity Assessment :
    • The cytotoxic effects were assessed using the MTT assay on various cancer cell lines. The findings suggested that specific structural features enhance the cytotoxic potential against HepG2 cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares the target compound with five analogs, focusing on structural features , physicochemical properties , and biological relevance .

Table 1: Structural and Functional Comparison

Compound Name & CAS (if available) Molecular Formula Key Functional Groups Key Structural Differences Biological/Industrial Relevance
Target Compound
100858-26-2
C₂₁H₃₆O₃ Methoxymethoxy, hexahydroindanone, E-double bond Reference structure Research chemical; potential steroid analog
(7aR)-1-[(2R,5S,E)-6-Hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methylhexahydro-1H-inden-4(2H)-one C₁₉H₃₂O₂ Hydroxyl group (unprotected) Methoxymethoxy → hydroxyl Crystallography studies; hydrogen bonding networks
(1R,3aR,7aR)-1-((2R,5R,E)-5,6-Dimethylhept-3-en-2-yl)-7a-methyloctahydro-1H-inden-4-ol C₁₈H₃₂O Octahydroindanol, hydroxyl Hexahydro → octahydro; ketone → alcohol Stability studies; altered ring rigidity
Paricalcitol (Vitamin D3 analog) C₂₇H₄₄O₃ Cyclohexane-diol, extended side chain Complex vitamin D-like structure Treatment of hyperparathyroidism
(1R,3aR,7aR)-1-((2R,5S)-5,6-Dimethylheptan-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one C₁₉H₃₄O Saturated heptan chain E-double bond absent; altered substitution Conformational analysis
Fluorinated Vitamin D3 Derivatives (e.g., Compound 16) C₁₈H₃₃FO₂ Fluorine at C5, hydroxyl Fluorine substitution Enhanced metabolic stability

Key Findings from Comparative Analysis

Fluorinated derivatives (e.g., ) exhibit greater metabolic stability due to fluorine’s electronegativity, a feature absent in the target compound.

Stereochemical and Conformational Effects: The E-configured double bond in the target compound introduces rigidity to the side chain, contrasting with saturated analogs (e.g., ) that adopt more flexible conformations .

Biological Relevance :

  • Paricalcitol () shares a hexahydroindenyl motif but incorporates a cyclohexane-diol group for therapeutic activity, highlighting the importance of polar substituents in drug design.
  • The target compound’s methoxymethoxy group may serve as a synthetic intermediate for hydroxyl-protected analogs, enabling controlled deprotection in multi-step syntheses .

Crystallographic Insights :

  • The hydroxylated analog () forms weak hydrogen bonds (C–H⋯O) in its crystal lattice, while the target compound’s methoxymethoxy group likely favors hydrophobic packing .

Preparation Methods

Heteropoly Acid-Catalyzed Cyclization

The method in employs phenylpropionic acid derivatives (Formula 1) with heteropoly acids (e.g., phosphomolybdic acid) and phase transfer catalysts (e.g., tetrabutylammonium bromide) in aprotic solvents (petroleum ether, cyclohexane). At 60–150°C, dehydration and intramolecular acylation yield 1-indanones with >95% efficiency. For the target compound, substituting R₁–R₃ with methyl groups directs regioselectivity toward the 7a-methylhexahydroindenone scaffold.

Table 1: Comparative Yields for Indanone Core Synthesis

MethodCatalyst SystemSolventYield (%)Selectivity
Heteropoly AcidH₃PMo₁₂O₄₀ + TBABCyclohexane95>99%
Protonic AcidH₂SO₄Toluene7685%
Lewis AcidAlCl₃DCM6878%

The heteropoly acid method avoids intermolecular acylation byproducts, critical for preserving the indanone’s stereochemical integrity.

Stereochemical Control in Hexahydroindenone Formation

The (1R,3aR,7aR) configuration necessitates diastereoselective ring-closing strategies. Source demonstrates cis-fused hexahydroindeno-pyridines via Ritter reactions, offering insights into angular substituent control.

Diastereoselective Cyclization via Grignard Addition

Starting from β-ketoester intermediates (e.g., 5 in), Grignard reagents (MeMgBr) selectively reduce ketones while inducing cis-ring fusion. Applying this to a methyl-substituted indanone precursor ensures the 7a-methyl group adopts the axial position, consistent with the target’s (7aR) configuration. Quenching with aqueous acid facilitates lactamization, but for the ketone target, reductive amination is omitted.

Catalyst-Enhanced Stereoselectivity

Side Chain Installation via Cross-Metathesis and Allylic Substitution

The (E)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl moiety requires iterative coupling. Source outlines cross-metathesis (CM) strategies for appending unsaturated chains.

Olefin Cross-Metathesis

Using Grubbs II catalyst, indanone-derived allylic alcohols undergo CM with methoxymethoxy-protected allyl ethers. For example:

Indanone-CH2OH+CH2=CH-C(Me)(OMOM)-CH2CH(Me)CH2OTBSGrubbs IITarget intermediate+ethylene\text{Indanone-CH}2\text{OH} + \text{CH}2=\text{CH-C(Me)(OMOM)-CH}2\text{CH}(\text{Me})-\text{CH}2\text{OTBS} \xrightarrow{\text{Grubbs II}} \text{Target intermediate} + \text{ethylene}

This step establishes the (E)-alkene with >10:1 selectivity.

Stereoretentive Methylation

The 5,6-dimethyl motif is introduced via SN2 alkylation of a secondary alcohol intermediate. Using MeLi in THF at −78°C, the (5S) configuration is retained by leveraging steric hindrance from the adjacent methoxymethoxy group.

Protective Group Strategy for Methoxymethoxy Functionality

The 6-(methoxymethoxy) group is installed early to prevent ketone reduction side reactions. Source utilizes methoxymethyl (MOM) protection under mild acidic conditions (PPTS, CH₂Cl₂). Deprotection is avoided until final stages to maintain stability during cyclization.

Convergent Synthesis and Final Assembly

A convergent approach links the hexahydroindenone core and heptenyl side chain via Suzuki-Miyaura coupling. Source details Pd-catalyzed cross-couplings between boronic esters and brominated indanones. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O) achieve 85% yield while preserving stereochemistry.

Table 2: Key Reaction Parameters for Convergent Coupling

ParameterValueImpact on Yield/Stereochemistry
Catalyst Loading5 mol% Pd(PPh₃)₄85% yield
BaseK₂CO₃Mild conditions, no epimerization
SolventDioxane/H₂O (3:1)Solubility of boronic ester

Q & A

Q. What are the standard methods for synthesizing (1R,3aR,7aR)-1-((2R,5S,E)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one?

  • Methodological Answer : Synthesis typically involves multi-step sequences, including:
  • Reduction and hydrogenation : LiAlH₄ reduction of acylated intermediates followed by hydrogenation with NaBH(OAc)₃ to establish stereochemistry .
  • Protecting group strategies : Use of methoxymethoxy (MOM) groups to protect hydroxyl intermediates, as seen in structurally related terpenoids .
  • Chiral resolution : Chromatographic separation or asymmetric catalysis to isolate enantiomerically pure forms .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Resolves absolute configuration with precision (e.g., R-factor = 0.048, data-to-parameter ratio = 16.6) .
  • NMR spectroscopy : NOESY correlations and coupling constants (e.g., JH-H for trans-olefins) validate relative stereochemistry .
  • Polarimetry : Optical rotation comparisons with literature values confirm enantiopurity .

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions and experimental data for this compound’s conformation?

  • Methodological Answer :
  • Hybrid DFT/MD simulations : Combine density functional theory (DFT) with molecular dynamics to model flexible substituents (e.g., methoxymethoxy side chains) and compare with X-ray-derived torsion angles .
  • Variable-temperature NMR : Detect dynamic conformational changes in solution (e.g., chair-boat transitions in hexahydroindenone rings) .
  • Crystallographic refinement : Use Hirshfeld surface analysis to identify weak interactions (e.g., C–H···O) stabilizing unexpected conformations .

Q. What strategies optimize reaction yields for stereoselective modifications of the methoxymethoxy-protected side chain?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., solvent polarity, temperature) for epoxidation or hydroxylation reactions .
  • Flow chemistry : Continuous-flow reactors enhance reproducibility in oxidation steps (e.g., Omura-Sharma-Swern oxidation) by controlling exothermicity .
  • Protecting group tuning : Replace MOM with tert-butyldimethylsilyl (TBS) groups to improve steric control during nucleophilic additions .

Q. How can researchers resolve discrepancies in biological activity data for derivatives of this compound?

  • Methodological Answer :
  • Metabolite profiling : LC-HRMS identifies degradation products (e.g., hydrolysis of MOM groups) that may interfere with bioassays .
  • Molecular docking validation : Cross-check docking poses with crystallographic data to ensure binding mode accuracy .
  • Orthogonal assay platforms : Use SPR (surface plasmon resonance) and cell-based assays to distinguish true targets from assay artifacts .

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